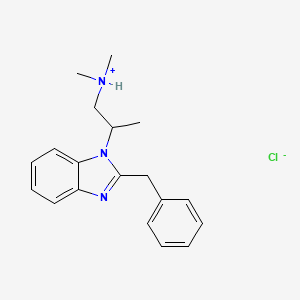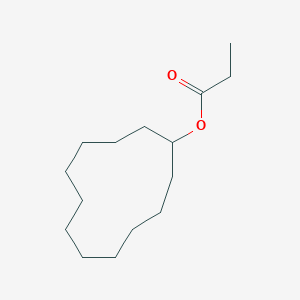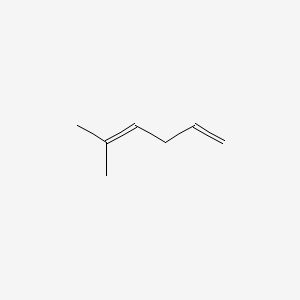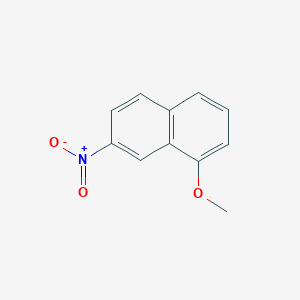
1-Methoxy-7-nitronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-7-nitronaphthalene is an organic compound with the molecular formula C11H9NO3 It is a derivative of naphthalene, characterized by the presence of a methoxy group (-OCH3) at the first position and a nitro group (-NO2) at the seventh position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-7-nitronaphthalene can be synthesized through a nitration reaction of 1-methoxynaphthalene. The nitration process typically involves the use of a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of solid acid catalysts, such as sulfated zirconia (SO42−/ZrO2), has been explored to enhance the efficiency and selectivity of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-7-nitronaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or nitro groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 1-methoxy-7-naphthaldehyde or 1-methoxy-7-naphthoic acid.
Reduction: Formation of 1-methoxy-7-aminonaphthalene.
Substitution: Formation of halogenated derivatives such as 1-methoxy-7-bromonaphthalene.
Scientific Research Applications
1-Methoxy-7-nitronaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a precursor for various functionalized naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 1-methoxy-7-nitronaphthalene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
1-Methoxy-7-nitronaphthalene can be compared with other nitronaphthalene derivatives, such as:
1-Nitronaphthalene: Lacks the methoxy group, leading to different chemical and biological properties.
1-Methoxy-4-nitronaphthalene: The nitro group is positioned differently, affecting its reactivity and applications.
Properties
CAS No. |
52092-49-6 |
|---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
1-methoxy-7-nitronaphthalene |
InChI |
InChI=1S/C11H9NO3/c1-15-11-4-2-3-8-5-6-9(12(13)14)7-10(8)11/h2-7H,1H3 |
InChI Key |
OXHHXEHJNCWQBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



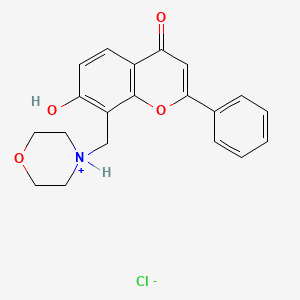
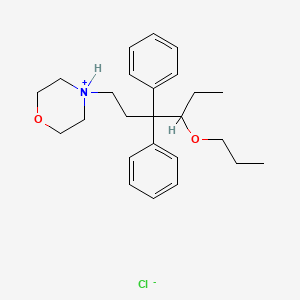
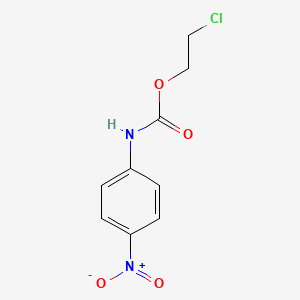


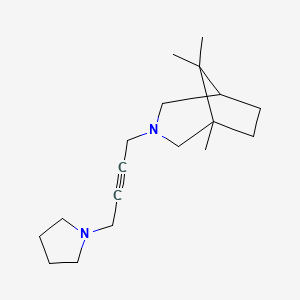
![3-(Acetoxy)-7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-pyrido[3,2-E]-1,4-diazepin-2-one](/img/structure/B13766332.png)
